6-O-Galloylarbutin is a phenolic compound with the molecular formula and a unique structure that includes a galloyl group attached to arbutin. It is primarily derived from natural sources such as Rhodiola coccinea and Bergenia purpurascens, where it is one of the dominant phenolic components . The compound is recognized for its potential health benefits and applications in cosmetics and pharmaceuticals, particularly due to its antioxidant properties.
The synthesis of 6-O-Galloylarbutin typically involves the esterification of arbutin with gallic acid. This reaction can be catalyzed by acids or performed using microbial techniques to facilitate the linkage between the hydroxyl groups of arbutin and the carboxyl group of gallic acid . The general reaction can be summarized as follows:
This reaction highlights the formation of the ester bond, which is crucial for the biological activity of the compound.
6-O-Galloylarbutin exhibits various biological activities, including:
These biological activities contribute to its potential therapeutic applications.
The synthesis methods for 6-O-Galloylarbutin include:
6-O-Galloylarbutin has several applications across different fields:
Several compounds share structural similarities with 6-O-Galloylarbutin. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Arbutin | Core structure | A glycoside without galloyl group; primarily used for skin lightening. |
| Gallic Acid | Galloyl group | A simple phenolic acid known for strong antioxidant properties. |
| 4-O-Galloylarbutin | Similar backbone | Has a galloyl group at a different position; studied for its distinct biological activities. |
What sets 6-O-Galloylarbutin apart from these similar compounds is its specific structural modification at the 6-position, which enhances its biological activities compared to arbutin alone. This modification not only increases its antioxidant capacity but also potentially broadens its therapeutic applications in both cosmetics and medicine .
6-O-Galloylarbutin, with the molecular formula C19H20O11 and molecular weight of 424.4 grams per mole, represents a specialized phenolic glycoside characterized by the esterification of gallic acid to the 6-position of the glucose moiety in arbutin [1]. This compound demonstrates a restricted distribution pattern across select plant families, with documented occurrence primarily within the Crassulaceae, Saxifragaceae, and Proteaceae families [1] [12].
The phytochemical distribution of 6-O-galloylarbutin exhibits taxonomic specificity, with concentrated accumulation observed in plants belonging to evolutionarily related lineages that possess the enzymatic machinery for gallotannin biosynthesis [33] [34]. Research has established that this compound occurs alongside other galloylated derivatives, suggesting coordinated biosynthetic pathways within these plant systems [12] [45].
| Plant Species | Family | Plant Part | Co-occurring Galloyl Compounds | Reference |
|---|---|---|---|---|
| Rhodiola coccinea | Crassulaceae | Whole plant | Salidroside, Arbutin | [1] |
| Bergenia purpurascens | Saxifragaceae | Root, rhizome, leaf | 4,6-di-O-galloylarbutin, Bergenin gallates | [12] [45] |
| Bergenia crassifolia | Saxifragaceae | Leaves | 2-O-caffeoylarbutin, p-galloyloxyphenyl glucoside | [44] |
| Sedum takesimense | Crassulaceae | Aerial parts | 2,6-di-O-galloylarbutin, 4,6-di-O-galloylarbutin | [46] |
Rhodiola coccinea emerges as the primary documented source of 6-O-galloylarbutin within the genus Rhodiola, representing a significant phytochemical marker for this species [1]. The compound has been definitively identified and reported within the chemical profile of Rhodiola coccinea through comprehensive phytochemical analysis [1]. This species belongs to the family Crassulaceae and demonstrates the characteristic phenolic complexity associated with adaptogenic plants within this taxonomic group [24] [25].
The phytochemical profile of Rhodiola coccinea reveals a sophisticated array of phenolic compounds, with 6-O-galloylarbutin representing one component of a broader gallotannin biosynthetic network [10]. Research on related Rhodiola species has demonstrated that phenolic glycosides and gallotannins constitute major phytochemical groups, with variations in specific compound distribution among different species within the genus [26]. The presence of 6-O-galloylarbutin in Rhodiola coccinea aligns with the general pattern of galloylated compound accumulation observed in Crassulaceae family members [10] [11].
Comparative phytochemical studies across Rhodiola species have revealed that while basic arbutin occurs widely within the genus, the specific 6-O-galloylated derivative demonstrates more restricted distribution [25] [26]. The accumulation of 6-O-galloylarbutin in Rhodiola coccinea appears to correlate with the expression of specific galloyltransferase enzymes that catalyze the selective modification of arbutin at the 6-position of the glucose moiety [20] [22].
Bergenia purpurascens represents a well-documented secondary source of 6-O-galloylarbutin, with extensive phytochemical investigations confirming the presence of this compound alongside multiple related galloylated derivatives [12] [45]. Within Bergenia purpurascens, 6-O-galloylarbutin occurs in conjunction with 4,6-di-O-galloylarbutin and various galloylated bergenin derivatives, indicating active gallotannin biosynthetic pathways [45]. The root and rhizome tissues of Bergenia purpurascens demonstrate particularly high concentrations of galloylated compounds, suggesting specialized metabolic compartmentalization [12].
The phytochemical complexity of Bergenia purpurascens extends beyond simple galloylated arbutin derivatives to include a comprehensive array of phenolic compounds [12]. Research has identified twenty-one distinct phenolic compounds within this species, with 6-O-galloylarbutin representing one component of a larger gallotannin biosynthetic network [12]. The co-occurrence of 6-O-galloylarbutin with bergenin derivatives and other galloylated compounds suggests coordinated enzymatic regulation of phenolic metabolism [12] [14].
Madhuca latifolia, belonging to the Sapotaceae family, represents a taxonomically distinct source of galloylarbutin compounds [13]. While specific documentation of 6-O-galloylarbutin in Madhuca latifolia requires further verification, the species demonstrates significant phenolic diversity including various galloylated derivatives [13] [15]. The fruit tissues of Madhuca latifolia contain complex mixtures of isoflavones and other phenolic compounds, providing a biochemical environment conducive to gallotannin formation [13].
The biogenetic relationships between 6-O-galloylarbutin and related arbutin derivatives reveal sophisticated metabolic interconnections within gallotannin biosynthetic pathways [33] [34]. 6-O-galloylarbutin represents a direct derivative of arbutin through enzymatic galloylation, specifically involving the transfer of gallic acid to the 6-hydroxyl position of the glucose moiety [37] [38]. This modification represents one pathway within a broader network of arbutin derivatization reactions that generate structural diversity within plant phenolic profiles [8] [17].
The biosynthetic relationship between arbutin and its galloylated derivatives follows established patterns of phenolic modification observed across plant secondary metabolism [17] [18]. Arbutin itself originates from the shikimate pathway through the glucosylation of hydroquinone, forming the foundational structure for subsequent galloylation reactions [16] [17]. The conversion of arbutin to 6-O-galloylarbutin requires the coordinated action of galloyltransferase enzymes that demonstrate positional specificity for the 6-hydroxyl group of the glucose ring [20] [23].
Research on related galloylarbutin derivatives has established clear structural relationships within this compound class [2] [5]. The existence of multiple galloylarbutin isomers, including 4-O-galloylarbutin and 2,6-di-O-galloylarbutin, demonstrates the versatility of galloyltransferase systems in generating positional diversity [6] [40]. These compounds share common biosynthetic origins while exhibiting distinct structural features that reflect specific enzymatic modifications [46] [48].
| Compound | Molecular Formula | Galloylation Pattern | Occurrence |
|---|---|---|---|
| Arbutin | C12H16O7 | None | Widespread |
| 6-O-Galloylarbutin | C19H20O11 | 6-position | Rhodiola, Bergenia |
| 4-O-Galloylarbutin | C19H20O11 | 4-position | Eugenia species |
| 2,6-di-O-Galloylarbutin | C26H24O15 | 2,6-positions | Sedum, Eugenia |
The enzymatic galloylation mechanisms responsible for 6-O-galloylarbutin formation involve specialized acyltransferase systems that demonstrate remarkable substrate and positional specificity [20] [23]. These galloylation reactions depend on serine carboxypeptidase-like acyltransferases that catalyze the transfer of galloyl groups from activated donors to specific hydroxyl positions on acceptor molecules [20] [30]. The formation of 6-O-galloylarbutin specifically requires galloyltransferases with selectivity for the 6-hydroxyl position of the glucose moiety in arbutin [37] [38].
The galloylation process initiates with the formation of beta-glucogallin as the primary galloyl donor, which serves as an activated intermediate for subsequent galloyl transfer reactions [34] [37]. This donor molecule, formed through the esterification of gallic acid with glucose, provides the energetically favorable substrate for galloyltransferase-catalyzed reactions [38] [39]. The specificity of 6-O-galloylarbutin formation depends on the presence of galloyltransferases that recognize arbutin as a substrate and demonstrate preferential activity toward the 6-hydroxyl position [30] [37].
Recent advances in understanding plant galloyltransferase systems have revealed the involvement of multiple enzyme families in galloylation processes [20] [23]. Serine carboxypeptidase-like acyltransferases represent the primary enzyme class responsible for galloyl transfer reactions, with specific paralogs demonstrating distinct substrate preferences and positional selectivity [20] [23]. The formation of 6-O-galloylarbutin likely involves collaborative interactions between catalytic acyltransferases and non-catalytic companion proteins that enhance enzymatic efficiency and specificity [23] [30].
The enzymatic machinery for gallotannin biosynthesis demonstrates sophisticated regulatory mechanisms that coordinate galloyl transfer reactions with cellular metabolic demands [33] [36]. Gene expression studies have revealed that galloyltransferase activity correlates with environmental conditions and developmental stages, suggesting adaptive regulation of galloylation processes [30] [33]. The accumulation of 6-O-galloylarbutin in specific plant tissues reflects both the presence of appropriate enzymatic machinery and the metabolic prioritization of gallotannin biosynthesis [34] [36].
| Enzyme Class | Function | Substrate Specificity | Product |
|---|---|---|---|
| UDP-glycosyltransferases | Gallic acid glucosylation | Gallic acid + UDP-glucose | Beta-glucogallin |
| SCPL-acyltransferases | Galloyl transfer | Beta-glucogallin + arbutin | 6-O-Galloylarbutin |
| Gallate decarboxylases | Gallic acid formation | 3-dehydroshikimic acid | Gallic acid |
| Companion proteins | Enzymatic assistance | Multiple substrates | Enhanced activity |
Chemical synthesis of 6-O-galloylarbutin from arbutin precursors encompasses multiple strategic approaches, each offering distinct advantages in terms of yield, selectivity, and operational simplicity. The fundamental principle underlying these methodologies involves the selective esterification of the 6-hydroxyl position of the glucose moiety in arbutin with gallic acid or its activated derivatives [2].
The Koenigs-Knorr glycosylation method represents one of the classical approaches for 6-O-galloylarbutin synthesis. This methodology utilizes arbutin as the glycosyl acceptor and gallic acid bromide derivatives as the acyl donor under basic conditions, typically employing sodium hydroxide as the catalyst [2]. The reaction proceeds through nucleophilic substitution mechanisms, achieving moderate yields ranging from 40-60%. However, this approach requires careful control of reaction conditions to prevent competing reactions at other hydroxyl positions [3].
The Helferich method has emerged as the dominant chemical synthesis route due to its simplicity, cost-effectiveness, and high product purity [3] [2]. This approach employs acetylated gallic acid derivatives as acyl donors, necessitating multi-step protection and deprotection strategies. The methodology achieves high yields of 62-92%, making it particularly attractive for large-scale production [2]. The process involves initial protection of hydroxyl groups in both arbutin and gallic acid, followed by selective acylation at the 6-position, and subsequent deprotection to yield the target compound.
Acid-catalyzed esterification represents another viable synthetic route, utilizing p-toluenesulfonic acid as the catalyst under elevated temperature conditions [4] [5]. This methodology demonstrates variable yields ranging from 55-83%, depending on reaction parameters such as temperature, reaction time, and substrate ratios. The acid-catalyzed approach offers advantages in terms of operational simplicity but requires careful optimization to achieve position-specific galloylation [4].
Lewis acid-catalyzed synthesis employs catalysts such as boron trifluoride etherate (BF3·OEt2) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) under either microwave or reflux conditions [3] [2]. This methodology achieves good yields of 55-70% and offers enhanced reaction rates compared to conventional heating methods. The Lewis acid catalysis facilitates the formation of the ester bond while maintaining the integrity of the glycosidic linkage in arbutin [3].
The chemical synthesis routes demonstrate varying degrees of regioselectivity, with the 6-position being favored due to the primary nature of the hydroxyl group compared to the secondary hydroxyl groups at positions 2, 3, and 4 of the glucose moiety [6]. However, achieving complete position specificity remains challenging, often requiring chromatographic separation to obtain pure 6-O-galloylarbutin from isomeric mixtures.
Enzymatic synthesis of 6-O-galloylarbutin using acyltransferases represents a highly selective and environmentally sustainable approach that overcomes many limitations associated with chemical synthesis methods. The enzymatic pathways demonstrate superior regioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical approaches [7] [8].
Galloyltransferase-mediated synthesis constitutes the primary enzymatic route for 6-O-galloylarbutin production. These enzymes catalyze the transfer of galloyl groups from activated donors such as β-glucogallin to specific positions on the arbutin molecule [8] [9]. The galloyltransferase family includes several specialized enzymes, with β-glucogallin:β-glucogallin 6-O-galloyltransferase being specifically responsible for 6-position galloylation [6]. These enzymes demonstrate optimal activity at pH 4.0-6.0 and temperatures around 30°C, achieving high yields of 70-95% [8].
The enzymatic mechanism involves a two-step process where UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) first synthesizes the galloylated acyl donor β-glucogallin from gallic acid and uridine diphosphate glucose [8]. Subsequently, epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) catalyzes the transfer of the galloyl group from β-glucogallin to the acceptor molecule, resulting in 6-O-galloylarbutin formation [8].
Lipase-mediated acylation represents an alternative enzymatic approach utilizing various lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL) [7]. These enzymes demonstrate broad substrate specificity and can catalyze the esterification of arbutin with gallic acid derivatives under organic solvent conditions. The lipase-mediated synthesis typically employs stirring at 250 rpm in organic solvents, achieving moderate yields of 50-80% [7]. The reaction selectivity depends on the enzyme source and reaction conditions, with primary hydroxyl groups being preferentially acylated.
UDP-glucose dependent synthesis utilizes specialized transferases that employ UDP-glucose as a co-substrate along with gallic acid for the synthesis of galloylated compounds [2] [9]. This approach achieves high yields of 80-95% under physiological pH and temperature conditions. The methodology demonstrates excellent regioselectivity and can be scaled for industrial applications through the use of recombinant enzyme systems [2].
The β-glucogallin dependent pathway represents the most efficient enzymatic approach, achieving very high yields of 90-95% [8]. This system utilizes 1-O-galloyl-β-D-glucose as the galloyl donor and specific acyltransferases (ECGT and UGGT) as catalysts. The enzymes demonstrate optimal activity at pH 4.0-6.0 and 30°C, with molecular weights ranging from 241 to 121 kDa for the native enzyme complexes [8].
Enzymatic synthesis offers several advantages including high regioselectivity, mild reaction conditions, reduced side product formation, and environmental sustainability. However, limitations include enzyme cost, substrate availability, and the need for cofactor regeneration systems in some cases [7] [8].
Position-specific galloylation techniques are fundamental to the controlled synthesis of 6-O-galloylarbutin, as they determine the regioselectivity and efficiency of galloyl group incorporation at specific hydroxyl positions on the glucose moiety of arbutin. Understanding these techniques is crucial for optimizing synthetic protocols and achieving high-purity target compounds [6] [10].
The galloylation order hierarchy follows a well-established sequence based on the reactivity and accessibility of different hydroxyl positions on the glucose structure. The galloylation occurs in a position-specific order: 1-OH (first), 6-OH (second), 2-OH (third), 3-OH (fourth), and 4-OH (fifth) [6]. This hierarchical order is governed by both electronic and steric factors, with primary hydroxyl groups (1-OH and 6-OH) being more reactive than secondary hydroxyl groups due to reduced steric hindrance and enhanced nucleophilicity.
Enzyme-specific galloylation mechanisms involve distinct galloyltransferases for each position, each with unique molecular weights and substrate preferences [6]. The β-glucogallin:β-glucogallin 6-O-galloyltransferase, with a molecular weight of approximately 400 kDa, specifically catalyzes galloylation at the 6-position using β-glucogallin as the preferred substrate [6]. This enzyme demonstrates high specificity for the 6-hydroxyl position, making it ideal for selective 6-O-galloylarbutin synthesis.
Substrate recognition and binding mechanisms involve specific enzyme-substrate interactions that determine position selectivity. The active sites of position-specific galloyltransferases are structured to accommodate substrates in orientations that favor galloylation at particular positions [11]. For 6-O-galloylation, the enzyme active site recognizes the primary hydroxyl group at the 6-position through specific hydrogen bonding patterns and hydrophobic interactions that position the substrate optimally for galloyl transfer [11].
Chemical protection strategies in non-enzymatic synthesis employ selective protection and deprotection of hydroxyl groups to achieve position-specific galloylation [4]. For 6-O-galloylarbutin synthesis, protecting groups such as acetyl or benzyl groups are used to temporarily block reactive positions while allowing selective reaction at the 6-position. The choice of protecting groups depends on their stability under reaction conditions and ease of removal without affecting the target ester bond.
Microenvironmental control techniques involve manipulation of reaction conditions to favor specific positions. Factors such as pH, temperature, solvent polarity, and catalyst concentration can be optimized to enhance selectivity for the 6-position [7] [4]. In enzymatic systems, cofactor concentrations, buffer systems, and reaction time can be adjusted to maximize 6-O-galloylarbutin formation while minimizing formation of other positional isomers.
Stereochemical considerations play a crucial role in position-specific galloylation, as the β-configuration of the glucose moiety in arbutin influences the accessibility of different hydroxyl positions [11]. The 6-hydroxyl group, being a primary alcohol in an equatorial position, demonstrates enhanced reactivity compared to secondary hydroxyl groups, making it a preferred site for galloylation under controlled conditions.
Purification and isolation protocols for 6-O-galloylarbutin are critical for obtaining high-purity compounds suitable for research and potential applications. These protocols must address the challenges associated with separating closely related structural analogs and removing synthetic impurities while maintaining compound integrity [12] [13] [14].
Column chromatography represents the foundational purification technique, utilizing silica gel as the stationary phase with gradient elution systems employing hexane:ethyl acetate:methanol mixtures [15] [14]. This methodology achieves purities of 85-95% and operates effectively at gram scale. The separation mechanism relies on differential adsorption based on polarity differences between 6-O-galloylarbutin and related compounds. Optimization of mobile phase composition is crucial for achieving baseline separation from positional isomers [15].
Flash chromatography employing reversed-phase C18 stationary phases with water:acetonitrile gradient systems provides enhanced resolution and faster separation times [15] [14]. This technique achieves purities of 90-98% and is particularly effective for milligram to gram scale purifications. The reversed-phase mechanism separates compounds based on hydrophobic interactions, with more hydrophobic galloylated compounds eluting later in the gradient [14].
High-Performance Liquid Chromatography (HPLC) preparative methods offer the highest resolution for 6-O-galloylarbutin purification, employing C18 analytical or preparative columns with water:methanol gradient systems [16] [17] [18]. HPLC achieves purities exceeding 95% but is typically limited to milligram scale due to loading capacity constraints. The technique utilizes UV-DAD detection coupled with mass spectrometry for compound identification and purity assessment [16].
Medium Pressure Liquid Chromatography (MPLC) combines the efficiency of HPLC with the capacity of conventional column chromatography [14]. Utilizing polyamide or MCI GEL stationary phases with water:acetonitrile isocratic systems, MPLC achieves purities of 90-95% at gram scale. This technique is particularly effective for separating phenolic compounds due to the specific interactions between polyamide and galloyl groups [14].
Solid Phase Extraction (SPE) protocols employ C18 cartridges with stepwise elution from water to ethyl acetate:methanol mixtures [19]. SPE achieves purities of 85-95% and is particularly useful for sample cleanup and concentration prior to final purification steps. The technique effectively removes polar impurities and concentrates the target compound for subsequent purification [19].
Thin Layer Chromatography (TLC) serves both analytical and preparative functions, utilizing silica gel plates with dichloromethane:toluene:methanol mobile phases [12] [15]. Preparative TLC achieves purities of 80-90% at milligram scale and is particularly useful for final purification of small quantities. UV visualization at 254 and 366 nm enables detection and isolation of target compounds [15].
Liquid-liquid extraction protocols employ sequential extraction with petroleum ether and chloroform to remove non-polar impurities and concentrate phenolic compounds [12]. This technique achieves purities of 70-85% at multi-gram scale and serves as an effective initial purification step. Bioactivity assays are often employed to guide fractionation and confirm retention of biological activity [12].
Contact bioautography represents a specialized technique for bioactivity-guided isolation, particularly useful when biological activity is the primary concern [12]. This method combines chromatographic separation with biological activity screening, enabling identification and isolation of active fractions while monitoring compound integrity [12].
The selection of appropriate purification protocols depends on factors including scale requirements, purity specifications, available equipment, and downstream applications. Multi-step purification strategies often combine complementary techniques to achieve optimal results, with initial crude separation followed by high-resolution final purification steps [13] [14].
[image:1]
| Synthesis Approach | Substrate/Precursor | Catalyst/Enzyme | Reaction Conditions | Yield/Efficiency |
|---|---|---|---|---|
| Chemical Synthesis - Koenigs-Knorr | Arbutin + Gallic acid bromide | Base (NaOH) | Alkaline conditions | Moderate (40-60%) [3] [2] |
| Chemical Synthesis - Helferich | Arbutin + Acetylated gallic acid | Acyl protection groups | Multi-step protection/deprotection | High (62-92%) [3] [2] |
| Chemical Synthesis - Acid-Catalyzed | Arbutin + Gallic acid | p-toluenesulfonic acid | Acid catalysis, elevated temperature | Variable (55-83%) [4] [5] |
| Chemical Synthesis - Lewis Acid | Arbutin + Gallic acid | BF3·OEt2, TMSOTf | Microwave or reflux conditions | Good (55-70%) [3] [2] |
| Enzymatic - Galloyltransferase | Arbutin + β-glucogallin | Galloyltransferase | pH 4.0-6.0, 30°C | High (70-95%) [8] |
| Enzymatic - Acyltransferase | Arbutin + Gallic acid derivatives | CALB, PSL lipases | Organic solvents, 250 rpm | Moderate (50-80%) [7] |
| Enzymatic - UDP-glucose dependent | Arbutin + UDP-glucose + Gallic acid | UDP-glucose transferase | Physiological pH and temperature | High (80-95%) [2] [9] |
| Enzymatic - β-glucogallin dependent | Arbutin + 1-O-galloyl-β-D-glucose | ECGT, UGGT | pH 4.0-6.0, 30°C | Very High (90-95%) [8] |
[image:2]
| Purification Method | Stationary Phase | Mobile Phase | Detection Method | Purity Achieved | Scale |
|---|---|---|---|---|---|
| Column Chromatography | Silica gel | Hexane:EtOAc:MeOH gradient | UV 254/366 nm | 85-95% [15] [14] | Gram scale |
| Flash Chromatography | Reversed-phase C18 | Water:Acetonitrile gradient | UV-DAD multiple wavelengths | 90-98% [15] [14] | Milligram to gram |
| HPLC Preparative | C18 analytical/preparative | Water:Methanol gradient | UV-DAD + MS detection | >95% [16] [17] [18] | Milligram scale |
| Medium Pressure LC | Polyamide/MCI GEL | Water:Acetonitrile isocratic | UV absorption | 90-95% [14] | Gram scale |
| Thin Layer Chromatography | Silica gel plates | DCM:Toluene:MeOH | UV visualization | 80-90% [12] [15] | Milligram scale |
| Liquid-Liquid Extraction | Organic solvents | Petroleum ether/Chloroform | Bioactivity assays | 70-85% [12] | Multi-gram scale |
| Solid Phase Extraction | C18 cartridges | Water to EtOAc:MeOH | LC-MS analysis | 85-95% [19] | Milligram to gram |
| Gel Filtration | Sephadex/Sepharose | Aqueous buffer systems | UV absorption | 80-90% [15] | Milligram to gram |
[image:3]
| Position | Galloylation Order | Enzyme Specificity | Molecular Weight (kDa) | Substrate Preference |
|---|---|---|---|---|
| 1-OH | First | β-glucogallin:β-glucogallin 1-O-galloyltransferase | ~400 [6] | β-glucogallin |
| 6-OH | Second | β-glucogallin:β-glucogallin 6-O-galloyltransferase | ~400 [6] | β-glucogallin |
| 2-OH | Third | β-glucogallin:1,6-di-O-galloylglucose 2-O-galloyltransferase | ~750 [6] | 1,6-di-O-galloylglucose |
| 3-OH | Fourth | β-glucogallin:1,2,6-tri-O-galloyl-β-D-glucose 3-O-galloyltransferase | ~380 [6] | 1,2,6-tri-O-galloylglucose |
| 4-OH | Fifth | β-glucogallin:1,2,3,6-tetra-O-galloyl-β-D-glucose 4-O-galloyltransferase | ~400 [6] | 1,2,3,6-tetra-O-galloylglucose |